6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide
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Overview
Description
6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]thiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds using catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous conditions . The reaction is carried out at room temperature with high yield and chemoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic systems are likely employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide: This compound has a similar thieno[3,2-b]thiopyran ring system but with different substituents.
7-Hydroxy-6,7-dihydro-5H-thieno[3,2-b]thiopyran-2-sulfonamide 4-oxide: Another closely related compound with an additional oxide group.
Uniqueness
6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide is unique due to its specific substitution pattern and the presence of both hydroxy and sulfonamide groups
Properties
CAS No. |
105951-33-5 |
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Molecular Formula |
C7H9NO3S3 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
7-hydroxy-6,7-dihydro-5H-thieno[3,2-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H9NO3S3/c8-14(10,11)6-3-5-7(13-6)4(9)1-2-12-5/h3-4,9H,1-2H2,(H2,8,10,11) |
InChI Key |
UGQVTTBSGZLNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1O)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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